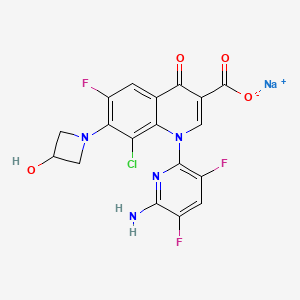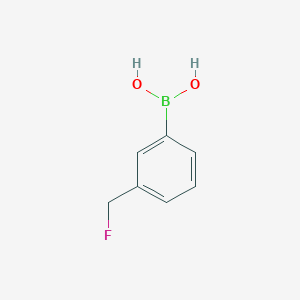
(3-(Fluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Fluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a fluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-(Fluoromethyl)phenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
化学反应分析
Types of Reactions: (3-(Fluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Catalysts: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often employed.
Solvents: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted derivatives .
科学研究应用
Chemistry: (3-(Fluoromethyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Boronic acids, including this compound, are used as enzyme inhibitors, particularly for serine proteases and kinases, which play roles in various biological processes and diseases .
Industry: In the industrial sector, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials .
作用机制
The mechanism of action of (3-(Fluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
3-(Trifluoromethyl)phenylboronic acid: This compound features a trifluoromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.
3,5-Bis(trifluoromethyl)phenylboronic acid: This compound has two trifluoromethyl groups, which can further influence its chemical properties and reactivity.
Uniqueness: (3-(Fluoromethyl)phenyl)boronic acid is unique due to the presence of the fluoromethyl group, which can participate in specific chemical reactions and influence the compound’s reactivity and applications .
属性
分子式 |
C7H8BFO2 |
|---|---|
分子量 |
153.95 g/mol |
IUPAC 名称 |
[3-(fluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BFO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2 |
InChI 键 |
JZJPEWGAGDJECS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)CF)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


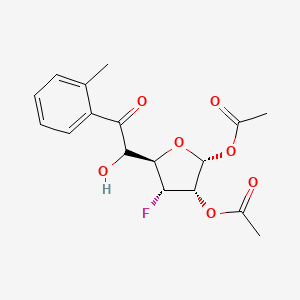
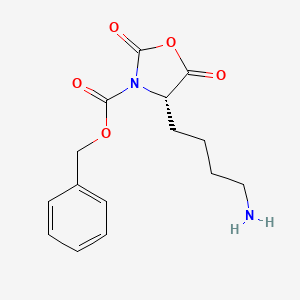
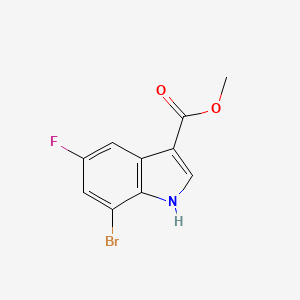


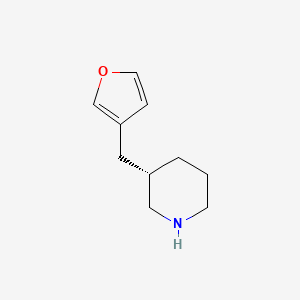
![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)
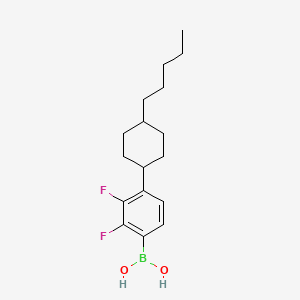
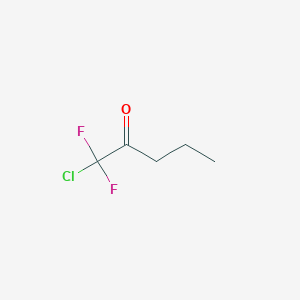
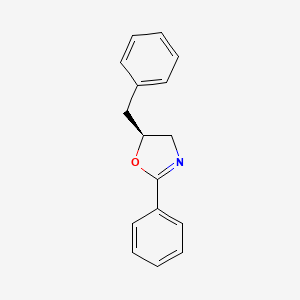
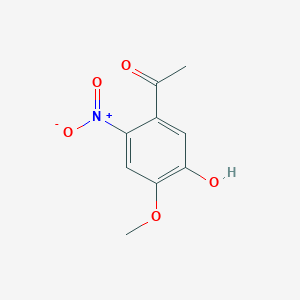
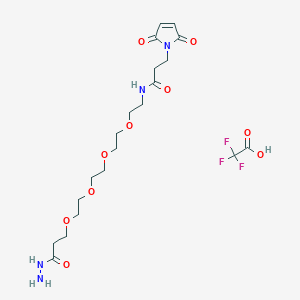
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)
